(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
Overview
Description
(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a brominated indolinone moiety, a tetrahydrofuran ring, and a thioxothiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic conditions.
Bromination: The indolinone core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of the Thioxothiazolidinone Core: The thioxothiazolidinone core is synthesized by reacting a thioamide with a haloketone under basic conditions.
Coupling Reaction: The brominated indolinone and the thioxothiazolidinone cores are coupled together using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indolinone moiety can be substituted with other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in ethanol.
Cyclization: Acidic conditions using hydrochloric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thioxothiazolidinone derivatives.
Substitution: Formation of substituted indolinone derivatives.
Cyclization: Formation of cyclic thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities. The presence of the brominated indolinone moiety is believed to enhance its biological activity.
Medicine
In medicinal chemistry, this compound is being investigated as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The brominated indolinone moiety is believed to bind to enzymes and receptors, modulating their activity. The thioxothiazolidinone core can interact with nucleophilic sites in proteins and DNA, leading to various biological effects. The tetrahydrofuran moiety enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(5-chloro-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
- (Z)-5-(5-fluoro-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
- (Z)-5-(5-iodo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
Uniqueness
(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is unique due to the presence of the brominated indolinone moiety, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the brominated compound exhibits enhanced reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S2/c1-2-3-8-22-15-7-6-12(21)10-14(15)16(18(22)24)17-19(25)23(20(27)28-17)11-13-5-4-9-26-13/h6-7,10,13H,2-5,8-9,11H2,1H3/b17-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXNOHDNNSIFOT-MSUUIHNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4CCCO4)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4CCCO4)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618075-44-8 | |
Record name | (3Z)-5-BROMO-1-BUTYL-3-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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